molecular formula C21H20N2O2 B269442 N-(4-anilinophenyl)-3-ethoxybenzamide

N-(4-anilinophenyl)-3-ethoxybenzamide

Cat. No. B269442
M. Wt: 332.4 g/mol
InChI Key: AGUZSCFPGFSLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-3-ethoxybenzamide, also known as ANE, is a chemical compound that belongs to the class of benzamide derivatives. ANE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The purpose of

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to inhibit the activation of Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis, inhibit proliferation, and suppress migration and invasion. In neurological disorders, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of adhesion molecules and cytokines.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-anilinophenyl)-3-ethoxybenzamide is also relatively easy to synthesize and has low toxicity in vitro. However, N-(4-anilinophenyl)-3-ethoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions, such as exposure to light and air.

Future Directions

For N-(4-anilinophenyl)-3-ethoxybenzamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various diseases. N-(4-anilinophenyl)-3-ethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties could also be developed for clinical use. Additionally, N-(4-anilinophenyl)-3-ethoxybenzamide could be used as a tool compound to investigate the role of the PI3K/Akt and NF-κB pathways in various diseases.

Synthesis Methods

The synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide involves the reaction between 4-aminobenzophenone and 3-ethoxybenzoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then treated with aniline in the presence of a base, such as sodium hydride, to obtain N-(4-anilinophenyl)-3-ethoxybenzamide. The purity of N-(4-anilinophenyl)-3-ethoxybenzamide can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-anilinophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway.

properties

Product Name

N-(4-anilinophenyl)-3-ethoxybenzamide

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-anilinophenyl)-3-ethoxybenzamide

InChI

InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24)

InChI Key

AGUZSCFPGFSLGB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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